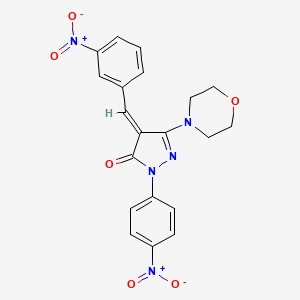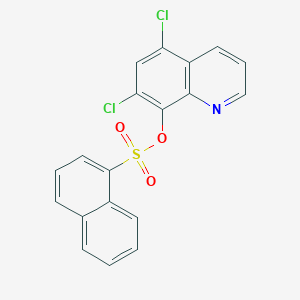![molecular formula C23H19N3O5S2 B11518473 2-methoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11518473.png)
2-methoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines.
Introduction of the Methoxy and Nitro Groups: These functional groups can be introduced via nitration and methylation reactions.
Formation of the Benzamide Core: This involves the reaction of the benzothiazole derivative with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It could be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitro and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares a similar benzamide core but has different substituents, which could result in different biological activities.
N-Methoxy-N-methylacetamide: This compound has a simpler structure but shares the methoxy functional group.
Uniqueness
The unique combination of functional groups in 2-METHOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE gives it distinct chemical and biological properties that could be advantageous in specific applications, such as targeted drug design or the development of advanced materials.
Properties
Molecular Formula |
C23H19N3O5S2 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C23H19N3O5S2/c1-30-19-10-8-16(26(28)29)11-14(19)13-32-23-25-18-9-7-15(12-21(18)33-23)24-22(27)17-5-3-4-6-20(17)31-2/h3-12H,13H2,1-2H3,(H,24,27) |
InChI Key |
YDJNIPMVLBMQGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11518400.png)
![ethyl 4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11518408.png)
![ethyl (2E)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518419.png)


![ethyl (2E)-5-(4-fluorophenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518430.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11518434.png)
![2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11518440.png)
![5-(4-Methylphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11518446.png)
![N-[(2-chlorophenyl)(4-chlorophenyl)methyl]-1-{(4-methoxyphenyl)[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino}cyclopentanecarboxamide](/img/structure/B11518455.png)
![ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11518458.png)

![2,2'-{(1,2-dihydroxyethane-1,2-diyl)bis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)sulfanediyl]}bis(N-phenylacetamide)](/img/structure/B11518474.png)
